2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-7-5-8(2)16-11(14-7)9(6-13)10(15-16)3-4-12/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDUPLXIZMMXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)CC#N)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282530 | |
| Record name | 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-67-1 | |
| Record name | NSC26374 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . The reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Cyclocondensation with Dicarbonyl Compounds
This compound undergoes cyclocondensation with 1,3-dicarbonyl reagents (e.g., acetylacetone) to form fused polycyclic systems. For example:
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The reaction mechanism involves nucleophilic attack by the cyanomethyl group at the β-carbonyl position of acetylacetone, followed by cyclization and aromatization .
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IR and ¹H NMR data confirm the formation of fused pyridine or pyrimidine rings (e.g., δ 2.52–2.67 ppm for methyl groups in acetylacetone-derived products) .
Hydrolysis of the Cyanomethyl Group
The cyanomethyl (-CH₂CN) substituent undergoes hydrolysis under basic conditions:
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Hydrolysis with NaOH/ethylene glycol | Reflux, 6–8 hours | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Complete conversion via nitrile → carboxylic acid pathway |
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The reaction is monitored by IR spectroscopy, showing disappearance of the C≡N stretch at ~2,228 cm⁻¹ and emergence of a C=O stretch at ~1,710 cm⁻¹.
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The carboxylic acid derivative exhibits enhanced solubility in polar solvents (e.g., DMSO, water).
Electrophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes electrophilic substitution, particularly at position 6:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | 6-Nitro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 55% |
| Halogenation (Cl₂/FeCl₃) | RT, 1 hour | 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 60% |
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Positional selectivity is confirmed by ¹H NMR (e.g., deshielding of H-6 in nitrated derivatives) .
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Halogenated products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Michael Addition Reactions
The cyanomethyl group participates in Michael additions with α,β-unsaturated carbonyl compounds:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Addition to methyl acrylate | Ethanol, piperidine, reflux, 5 hours | 3-(Methoxycarbonylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 68% |
| Addition to acrylonitrile | DMF, 80°C, 3 hours | 3-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 72% |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the inhibition of CDK2 enzyme activity, which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. Molecular docking studies have shown that the compound binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 and inhibiting its kinase activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold allows diverse functionalization, enabling comparisons with structurally related compounds. Below is an analysis of key analogs based on substituent variations, synthesis, and bioactivity:
Key Research Findings
Synthetic Flexibility : The parent compound’s nitrile group at position 3 facilitates hydrolysis to carboxylic acid (55% yield), enabling further derivatization into amides or esters .
Crystallographic Insights: Analogs like 2-anilino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile crystallize with two independent molecules in the asymmetric unit, highlighting steric and electronic influences of substituents .
Catalyst-Free Synthesis : Unlike some analogs requiring catalysts, the parent compound forms robustly under varying temperatures and acidic conditions, demonstrating synthetic versatility .
Biological Activity
Overview
2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent. Its structure includes a pyrazolo[1,5-a]pyrimidine core with specific substituents that enhance its biological activities.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle progression, particularly the transition from G1 to S phase. By inhibiting CDK2 activity, this compound induces cell cycle arrest at various phases, including G1/S and G2/M transitions, leading to reduced cell proliferation in cancer cell lines such as HepG-2, MCF-7, and HeLa cells .
The compound has shown significant biochemical interactions:
- Inhibition of CDK2 : This inhibition affects cellular pathways crucial for cancer progression.
- Cell Proliferation : Studies indicate that it effectively inhibits the proliferation of various cancer cell lines .
- Molecular Interactions : The compound binds to specific biomolecules, altering gene expression related to cell cycle regulation .
Research Findings and Case Studies
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Anticancer Activity
- In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cells. For instance:
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound enhances its ability to inhibit CDK2 compared to other pyrazolo[1,5-a]pyrimidine derivatives. This specificity contributes to its potential as a lead compound for further drug development targeting cancer .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Cyanopyrazolo[1,5-a]pyrimidine | Pyrazolo derivative | Anticancer properties |
| 1-Cyanoacetyl-3,5-dimethylpyrazole | Pyrazole derivative | Inhibits CDK2 |
| Pyrazolo[3,4-d]pyrimidine | Pyrazole derivative | Targets CDK2 with anticancer effects |
The comparison indicates that while similar compounds target CDK2 and exhibit anticancer properties, the specific structural features of this compound enhance its efficacy and selectivity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Cyanomethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?
- Methodology:
- Route 1: React 3-amino-1H-pyrazole-4-carbonitrile with acetylacetone in glacial acetic acid under reflux (78% yield) .
- Route 2: Condensation of arylidene derivatives (e.g., isatin) with this compound in ethanol/piperidine (yield: 67–84%) .
- Key parameters: Reflux time (3–6 h), solvent selection (acetic acid, ethanol), and stoichiometric ratios.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Analytical workflow:
- IR spectroscopy: Detect CN stretch (~2,219 cm⁻¹) and NH/CH aliphatic bands (2,945 cm⁻¹) .
- NMR analysis:
- 1H NMR: Methyl groups appear as singlets (δ 2.52–2.67 ppm); pyrimidine protons at δ 6.72 ppm .
- 13C NMR: Carbonitrile carbons at ~116 ppm; pyrazolo-pyrimidine backbone carbons between 98–165 ppm .
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 297.70 for C₁₅H₁₂ClN₅) .
Advanced Research Questions
Q. How can this compound serve as a precursor for TSPO-targeted PET radiotracers?
- Application in imaging:
- Radiolabeling: React with [¹⁸F]fluoride via nucleophilic substitution to synthesize [¹⁸F]F-DPA (TSPO ligand). Optimized yields (45–96 GBq/μmol) require precursors like DPA-SPIAD .
- Biological relevance: Demonstrated in head and neck cancer models to track radiotherapy-induced TSPO activity changes .
- Design considerations:
- Position 4-substitution (e.g., 4-fluorophenyl) enhances binding affinity (Ki = 2 nM) .
Q. How to resolve unexpected reaction products during derivatization (e.g., with hydrazine hydrate)?
- Case study: Reaction with hydrazine hydrate yields 3,3'-(hydrazine-1,2-diylidene)bis(indolin-2-one) instead of expected intermediates .
- Analytical troubleshooting:
- IR/NMR discrepancies: Absence of cyano (~2,200 cm⁻¹) or amino (3,400 cm⁻¹) bands indicates alternative pathways .
- Mechanistic hypothesis: Nucleophilic attack by hydrazine on arylidenes leads to dimerization .
Q. What strategies improve antibacterial activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Biological evaluation:
- Assay design: Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) strains; compare to Chloramphenicol .
- Structure-activity relationship (SAR):
Q. How does NMR elucidate dearomatization in pyrazolo[1,5-a]pyrimidines?
- Case example: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes dearomatization under basic conditions.
- NMR insights:
- Loss of aromaticity confirmed by upfield shifts in pyrimidine protons (δ 6.72 → δ 7.5–8.5 ppm) .
- 2D NMR (COSY, NOESY) maps non-aromatic ring conformations .
Methodological Recommendations
- Synthetic optimization: Use anhydrous conditions and inert atmosphere to prevent side reactions (e.g., hydrolysis of cyano groups) .
- Data validation: Cross-reference spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .
- Biological assays: Include positive/negative controls (e.g., Chloramphenicol) and replicate experiments to address variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
